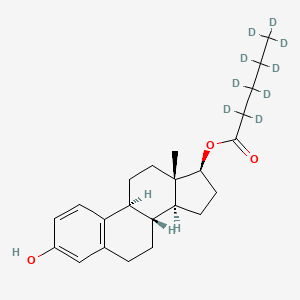![molecular formula C10H14N2O5 B12410030 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one, also known as uridine, is a nucleoside that consists of a pyrimidine base attached to a ribose sugar. It is a key component of ribonucleic acid (RNA) and plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common approach involves the condensation of uracil with ribose-1-phosphate in the presence of a phosphorylase enzyme. Another method includes the chemical synthesis of uridine from uracil and a protected ribose derivative, followed by deprotection steps.
Industrial Production Methods: In industrial settings, uridine is often produced via fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified from the fermentation broth.
Análisis De Reacciones Químicas
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uridine-5’-monophosphate (UMP) using oxidizing agents such as potassium permanganate.
Reduction: Reduction of uridine can yield dihydrouridine, a modified nucleoside found in some RNA molecules.
Substitution: Uridine can participate in nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Uridine-5’-monophosphate (UMP).
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of RNA and other nucleic acid analogs.
Biology: Plays a role in the regulation of gene expression and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as Alzheimer’s disease and bipolar disorder.
Industry: Used in the production of pharmaceuticals and as a dietary supplement to support cognitive function and liver health.
Mecanismo De Acción
Uridine exerts its effects through several mechanisms:
RNA Synthesis: Uridine is incorporated into RNA during transcription, playing a crucial role in the synthesis of RNA molecules.
Gene Regulation: Uridine and its derivatives can influence gene expression by modulating the activity of various enzymes and transcription factors.
Neuroprotection: Uridine has been shown to enhance synaptic plasticity and support neuronal health, potentially through the activation of specific signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway.
Comparación Con Compuestos Similares
Cytidine: Another nucleoside with a similar structure, but with a cytosine base instead of uracil.
Thymidine: A nucleoside with a thymine base, commonly found in deoxyribonucleic acid (DNA).
Adenosine: A nucleoside with an adenine base, involved in various cellular processes including energy transfer.
Uniqueness of Uridine: Uridine is unique due to its specific role in RNA synthesis and its potential therapeutic applications in neurological disorders. Unlike cytidine and thymidine, which are primarily involved in DNA synthesis, uridine is a key component of RNA and plays a distinct role in gene regulation and cellular metabolism.
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(5-13)7(15)6(14)8(17-10)12-4-2-3-11-9(12)16/h2-4,6-8,13-15H,5H2,1H3/t6-,7?,8+,10+/m0/s1 |
Clave InChI |
MKIZZXNZJLIWIA-JIDVSUIFSA-N |
SMILES isomérico |
C[C@]1(C([C@@H]([C@@H](O1)N2C=CC=NC2=O)O)O)CO |
SMILES canónico |
CC1(C(C(C(O1)N2C=CC=NC2=O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




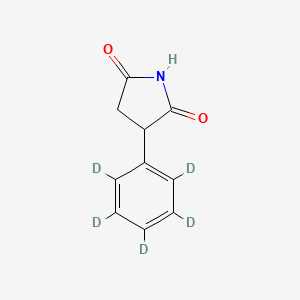
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

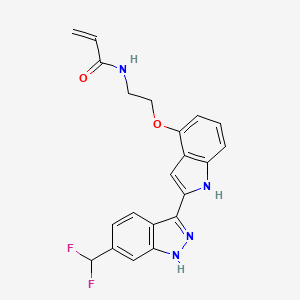
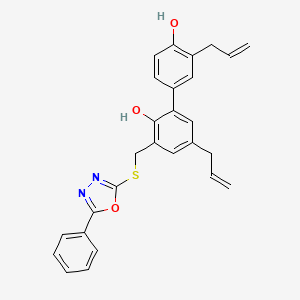
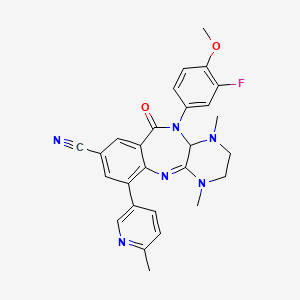
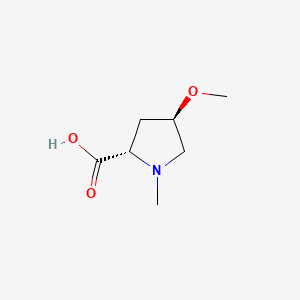
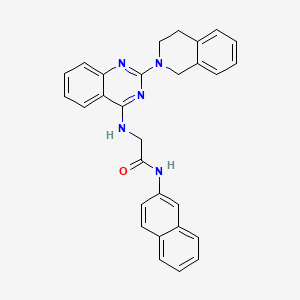
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
